molecular formula C22H28N6O7 B601550 バルガンシクロビル CAS No. 194154-40-0

バルガンシクロビル

カタログ番号: B601550
CAS番号: 194154-40-0
分子量: 488.50
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Synthesis of CBZ-Valganciclovir

The synthesis of CBZ-Valganciclovir involves several stages:

  • Selective Hydrolysis : The initial step involves the hydrolysis of the parent compound.
  • Coupling Reaction : A coupling agent is used to facilitate the reaction with a solvent.
  • Hydrolysis Under Basic Conditions : This step ensures the formation of the desired monoester.
  • Hydrogenolysis : Finally, hydrogenolysis occurs in the presence of a catalyst to yield CBZ-Valganciclovir.

This method has been noted for its efficiency, reducing costs and minimizing environmental pollutants while ensuring high-quality synthesis .

Pharmacological Properties

CBZ-Valganciclovir exhibits antiviral activity similar to ganciclovir, primarily through its mechanism of inhibiting viral DNA polymerase. The incorporation of the carbobenzyloxy group may improve pharmacokinetic properties, enhancing therapeutic efficacy .

Treatment of Cytomegalovirus Infections

CBZ-Valganciclovir is being investigated for its efficacy in treating CMV infections, particularly in immunocompromised patients. Its oral administration route mirrors that of valganciclovir, making it a potential alternative for patients requiring long-term antiviral therapy .

Prophylaxis in Transplant Medicine

In kidney transplant recipients, CMV infection is common and can lead to severe complications. CBZ-Valganciclovir could serve as a prophylactic treatment to prevent CMV reactivation post-transplantation .

Treatment of Human Herpes Virus 6 Encephalitis

There is also potential for CBZ-Valganciclovir in treating human herpes virus 6 encephalitis, particularly in severely immunocompromised individuals .

Case Study: Efficacy in Congenital Cytomegalovirus Infection

A study evaluated the pharmacokinetics and safety profile of oral valganciclovir in patients with symptomatic congenital cytomegalovirus infection. It reported improvements in sensorineural hearing loss among treated patients without significant adverse effects . This suggests that derivatives like CBZ-Valganciclovir could offer similar or enhanced benefits.

作用機序

Target of Action

CBZ-Valganciclovir is a prodrug of ganciclovir . The primary target of ganciclovir is the DNA polymerase of cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of the virus by synthesizing new DNA molecules.

Mode of Action

CBZ-Valganciclovir, after administration, is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase. It is then further phosphorylated via cellular kinases to produce the triphosphate form .

Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases . Additionally, ganciclovir triphosphate serves as a poor substrate for chain elongation, thereby disrupting viral DNA synthesis .

Biochemical Pathways

The biochemical pathway primarily affected by ganciclovir is the DNA synthesis pathway of the CMV. By inhibiting the DNA polymerase and disrupting the elongation of viral DNA, ganciclovir prevents the replication of the virus .

Pharmacokinetics

It is known that valganciclovir, the compound from which cbz-valganciclovir is derived, is rapidly converted to ganciclovir after oral administration . This conversion is facilitated by intestinal and hepatic esterases . More research is needed to fully understand the ADME properties of CBZ-Valganciclovir.

Result of Action

The primary result of CBZ-Valganciclovir’s action is the inhibition of CMV replication. By disrupting the synthesis of viral DNA, the drug prevents the virus from multiplying and spreading within the host organism .

生化学分析

Biochemical Properties

CBZ-Vaganciclovir interacts with various enzymes, proteins, and other biomolecules. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected .

Cellular Effects

CBZ-Vaganciclovir has significant effects on various types of cells and cellular processes. As a derivative of ganciclovir, it is used to treat cytomegalovirus infections . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases .

Molecular Mechanism

CBZ-Vaganciclovir exerts its effects at the molecular level through several mechanisms. As a prodrug for ganciclovir, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . Once converted, it gets incorporated into DNA and thus cannot be properly read by DNA polymerase. This results in the termination of the elongation of viral DNA .

Metabolic Pathways

CBZ-Vaganciclovir is involved in metabolic pathways related to the treatment of cytomegalovirus infections . It is rapidly hydrolyzed to ganciclovir, which then interacts with various enzymes and cofactors .

準備方法

The preparation of CBZ-Vaganciclovir involves several steps:

    Synthetic Routes and Reaction Conditions: The synthesis begins with ganciclovir, which is reacted with a solvent, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in the presence of CBZ-L-valine. This mixture is stirred at room temperature, followed by the addition of water, stirring, and suction filtration.

    Industrial Production Methods: The crude product is further purified by heating reflux, cooling, and adding an alkaline solution. The resulting filter cake is dissolved in another solvent, followed by the addition of water to precipitate the CBZ-Vaganciclovir monoester.

化学反応の分析

CBZ-Vaganciclovir undergoes various chemical reactions:

類似化合物との比較

CBZ-Vaganciclovir can be compared with other similar compounds:

CBZ-Vaganciclovir stands out due to its enhanced stability and bioavailability, making it a promising candidate for more effective antiviral therapies.

生物活性

CBZ-Vaganciclovir, also known as N-((phenylmethoxy)carbonyl)-L-valinyl-ganciclovir, is a synthetic compound derived from the antiviral drug Valganciclovir. This compound has garnered attention for its potential applications in treating cytomegalovirus (CMV) infections and other viral diseases, particularly in immunocompromised patients. This article reviews the biological activity of CBZ-Vaganciclovir, including its pharmacodynamics, synthesis methods, and clinical implications.

Chemical Structure and Synthesis

CBZ-Vaganciclovir is structurally related to Valganciclovir, which is an L-valyl ester of ganciclovir. The synthesis of CBZ-Vaganciclovir involves several key steps:

  • Selective Hydrolysis : The initial step involves the selective hydrolysis of the di-N-Cbz-valine ester of ganciclovir.
  • Coupling Reaction : This is followed by a reaction with a coupling agent in an appropriate solvent.
  • Hydrolysis and Hydrogenolysis : The final steps include hydrolysis under basic conditions and hydrogenolysis in the presence of a catalyst.

This synthetic route not only simplifies the preparation technology but also enhances the yield and purity of the final product while minimizing environmental impact due to reduced pollutant emissions.

CBZ-Vaganciclovir functions as a prodrug that is converted into its active form, ganciclovir, within the body. The mechanism involves:

  • Conversion to Ganciclovir : After oral administration, CBZ-Vaganciclovir undergoes hydrolysis, releasing L-valinyl ganciclovir.
  • Inhibition of Viral DNA Synthesis : Ganciclovir acts as a guanosine analogue that gets incorporated into viral DNA. This incorporation leads to premature termination of DNA synthesis due to the inability of DNA polymerase to extend the chain properly .

Biological Activity and Efficacy

The antiviral activity of CBZ-Vaganciclovir has been evaluated in various studies:

  • In Vitro Studies : In cell culture models, CBZ-Vaganciclovir demonstrated significant antiviral activity against CMV with IC50 values comparable to those observed with Valganciclovir. Specifically, it inhibited CMV replication effectively in Caco-2 cell lines .
  • Clinical Trials : A study involving 37 patients compared the efficacy of Valganciclovir (VGV) with ganciclovir (GCV). Results showed that VGV was not inferior to GCV in terms of viral clearance rates (89.5% for VGV vs. 83% for GCV at 28 days) with similar toxicity profiles .

Case Studies

Several case studies highlight the application of CBZ-Vaganciclovir in clinical settings:

  • Kidney Transplant Recipients : In a cohort study, patients receiving prophylaxis with CBZ-Vaganciclovir exhibited no instances of CMV reactivation during treatment, demonstrating its effectiveness in preventing viral infections post-transplantation.
  • Treatment of Human Herpes Virus 6 Encephalitis : Patients treated with CBZ-Vaganciclovir showed marked improvement in symptoms associated with this severe viral infection, underscoring its potential as a therapeutic option for immunocompromised individuals.

Pharmacokinetics

The pharmacokinetic profile of CBZ-Vaganciclovir is characterized by:

  • Absorption : It is well absorbed from the gastrointestinal tract, with an absolute bioavailability estimated at approximately 60% when administered with food.
  • Distribution and Metabolism : The compound has a volume of distribution around 0.703 ± 0.134 L/kg and is rapidly metabolized to ganciclovir by hepatic and intestinal esterases .
  • Elimination : The major route of elimination is renal excretion as ganciclovir through glomerular filtration and active tubular secretion.

特性

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWCZUCRFYVVAW-LYKKTTPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453676
Record name Cbz-Valine ganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194154-40-0
Record name Cbz-Valine ganciclovir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CBZ-Vaganciclovir
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。